6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3S/c18-13-6-7-15-16(12-13)22-17(19-15)21-10-8-20(9-11-21)14-4-2-1-3-5-14/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDWETQQXGZNDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole typically involves the condensation of 2-aminothiophenol with 4-phenylpiperazine in the presence of a chlorinating agent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or acetic acid. The general reaction scheme is as follows:
Step 1: Synthesis of 2-aminothiophenol from o-chloronitrobenzene via reduction.
Step 2: Condensation of 2-aminothiophenol with 4-phenylpiperazine in the presence of a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazoles with various functional groups.
Scientific Research Applications
The compound has been investigated for several applications across different fields:
Medicinal Chemistry
Anticancer Activity : Preliminary studies indicate that 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells. It induces apoptosis and shows potential as a therapeutic agent in oncology.
Neuroprotective Properties : The compound has demonstrated neuroprotective effects through mechanisms such as inhibition of amyloid-beta aggregation, which is linked to Alzheimer's disease pathology. This suggests its potential use in developing treatments for neurodegenerative disorders.
Enzyme Inhibition : It has been shown to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation. This property is beneficial for treating conditions like Alzheimer's disease and other cognitive impairments .
Biological Research
Protein Interaction Studies : The interactions of this compound with various biological macromolecules, including proteins and nucleic acids, are under investigation. Understanding these interactions can provide insights into its mechanism of action and therapeutic potential.
Pharmacological Studies : Ongoing research is focused on the pharmacological properties of this compound, including its efficacy in modulating neurotransmitter systems relevant to psychiatric disorders.
Industrial Applications
Beyond medicinal uses, 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole serves as a building block for synthesizing more complex molecules in chemical industries. Its unique structural properties make it valuable in developing novel materials with specific characteristics such as conductivity or fluorescence.
Case Studies and Research Findings
Numerous studies have documented the efficacy of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole in various experimental models:
Study on Anticancer Effects
A study published in a peer-reviewed journal demonstrated that this compound significantly inhibited cell proliferation in glioblastoma cell lines by inducing apoptosis through mitochondrial pathways .
Research on Neuroprotection
Another research effort highlighted its ability to stabilize amyloid-beta peptide interactions, reducing aggregation and potentially offering protective effects against neurodegeneration associated with Alzheimer's disease .
Mechanism of Action
The mechanism of action of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets in the body. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which may contribute to its potential therapeutic effects. Additionally, the benzothiazole ring can interact with enzymes and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution at the 2-Position: Piperazine vs. Diazepane Derivatives
6-Chloro-2-(1,4-diazepan-1-yl)-1,3-benzothiazole
- Molecular Formula : C₁₂H₁₄ClN₃S
- Key Features : Replaces the phenylpiperazine group with a seven-membered 1,4-diazepane ring.
- Physicochemical Properties :
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole (Hypothetical Comparison)
- Molecular Formula : C₁₆H₁₅ClN₄S (estimated).
Benzothiazoles with Aryl Substituents
2-[2-(4-Chlorobenzoyl)phenyl]-1,3-benzothiazole
- Molecular Formula : C₁₄H₉ClN₂OS (estimated from structure in ).
- Biological Activity : Demonstrated antitubercular activity against Mycobacterium tuberculosis H37Rv, suggesting that aryl substituents at the 2-position enhance bioactivity .
7-Chloro-6-fluoro-2-(3-nitrophenyl)-carboxamido-1,3-benzothiazole
Benzoxazole Analogs
6-Chloro-2-(4-ethoxyphenoxy)-1,3-benzoxazole
- Molecular Formula: C₁₅H₁₂ClNO₃
- Key Features : Replaces the benzothiazole sulfur with oxygen, forming a benzoxazole core.
- Physicochemical Properties: Increased polarity due to the ethoxyphenoxy group. CAS: 95617-10-0 .
Tabulated Comparison of Key Compounds
Key Research Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance antimicrobial and antiparasitic activities . Bulky aryl/heterocyclic groups (e.g., phenylpiperazine) may improve CNS penetration and receptor binding .
Safety Considerations :
- Chloromethyl-substituted derivatives (e.g., C₈H₅Cl₂NS) require careful handling due to reactivity and toxicity .
Biological Activity
6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole is a compound of significant interest due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various models, and comparative studies with other compounds.
Chemical Structure and Properties
The chemical structure of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole consists of a benzothiazole moiety linked to a piperazine ring substituted with a phenyl group. This structural configuration is believed to contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Weight | 340.4 g/mol |
| Chemical Formula | C16H18ClN3S |
| CAS Number | [insert CAS number] |
The compound exhibits several mechanisms that contribute to its biological activity:
- Acetylcholinesterase Inhibition : Studies have shown that benzothiazole derivatives can inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition is beneficial in treating conditions like Alzheimer's disease .
- Neuroprotective Effects : The compound has demonstrated neuroprotective properties through mechanisms such as Aβ aggregation inhibition, which is linked to Alzheimer's pathology. It has been shown to stabilize interactions with amyloid-beta peptides, reducing their aggregation .
- Anticancer Activity : Preliminary studies suggest that 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole exhibits cytotoxic effects against various cancer cell lines, including glioblastoma and breast adenocarcinoma cells. The compound induces apoptosis and shows potential as a therapeutic agent in oncology .
Case Studies
Several studies have investigated the efficacy of this compound:
- Neuroprotective Study : In a scopolamine-induced mouse model of dementia, the compound significantly improved memory deficits at doses of 10 mg/kg and 20 mg/kg. The observed reduction in transfer latencies indicates its potential as an anti-dementia agent .
- Cytotoxicity Evaluation : In vitro assays revealed that the compound demonstrated potent cytotoxicity against glioblastoma multiforme and breast adenocarcinoma cells, with IC50 values in the nanomolar range. Morphological changes consistent with apoptosis were noted in treated cells .
Comparative Analysis
The biological activity of 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole can be compared with other similar compounds:
| Compound Name | AChE Inhibition | Cytotoxicity (IC50) | Neuroprotection |
|---|---|---|---|
| 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole | Yes | < 100 nM | Yes |
| Donepezil (standard AChE inhibitor) | Yes | > 100 nM | Moderate |
| Other benzothiazole derivatives | Variable | Variable | Yes |
Q & A
Basic Questions
Q. What are the standard synthetic routes for 6-Chloro-2-(4-phenylpiperazin-1-yl)-1,3-benzothiazole derivatives, and how are intermediates characterized?
- Methodology : A common approach involves cyclization reactions. For example, 6-chloro-1,3-benzothiazol-2-yl-thiosemicarbazide can be refluxed with aromatic acids in phosphorus oxychloride (POCl₃) to form thiadiazole derivatives. The intermediates are purified via recrystallization (e.g., methanol) and characterized using IR and ¹H NMR spectroscopy. Key IR bands include ν(C=O) at ~1800 cm⁻¹ and ν(C-Cl) at ~720 cm⁻¹, while ¹H NMR signals for aromatic protons appear in δ 7.0–8.5 ppm .
Q. How can researchers validate the structural integrity of synthesized benzothiazole derivatives?
- Methodology : Combine elemental analysis with spectroscopic techniques:
- IR spectroscopy : Confirm functional groups (e.g., C=N stretches at ~1650 cm⁻¹ ).
- ¹H NMR : Identify substituent environments (e.g., aryl protons in δ 7.3–7.7 ppm ).
- Mass spectrometry : Verify molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary antimicrobial screening of benzothiazole derivatives?
- Methodology : Use agar diffusion or broth dilution assays against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans). Report minimum inhibitory concentrations (MICs) and compare with standard drugs like ciprofloxacin .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in benzothiazole derivative structures, particularly for centrosymmetric systems?
- Methodology : Use programs like SHELXL for refinement. For enantiomorph-polarity estimation, apply Flack’s x parameter instead of Rogers’ η to avoid false chirality assignments in near-centrosymmetric structures . Reference high-resolution data (e.g., <1.0 Å) and validate with Hirshfeld surface analysis .
Q. How do structural modifications (e.g., aryl substituents) influence antitubercular activity against Mycobacterium tuberculosis H37Rv?
- Methodology :
- Synthetic design : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) to enhance lipophilicity and target binding .
- Biological evaluation : Measure MICs and compare with control compounds (e.g., isoniazid). Use molecular docking to predict interactions with mycobacterial enzymes (e.g., enoyl-ACP reductase) .
Q. How should researchers address contradictory spectral or biological activity data in benzothiazole derivatives?
- Methodology :
- Spectral contradictions : Verify purity via HPLC and repeat experiments under controlled conditions (e.g., solvent, temperature). Cross-validate with ¹³C NMR or X-ray crystallography .
- Biological variability : Perform dose-response curves and assess cytotoxicity (e.g., MTT assay) to distinguish specific activity from non-specific effects .
Q. What computational strategies optimize benzothiazole derivatives for selective kinase inhibition?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with hinge regions and hydrophobic contacts with gatekeeper residues .
- MD simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
